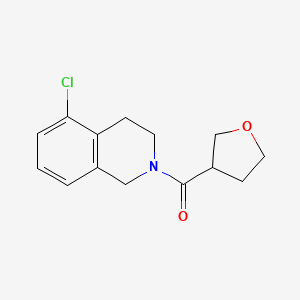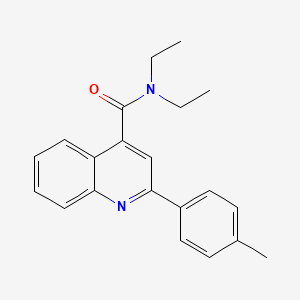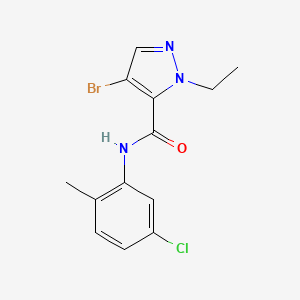
5-chloro-2-(tetrahydro-3-furanylcarbonyl)-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-2-(tetrahydro-3-furanylcarbonyl)-1,2,3,4-tetrahydroisoquinoline, also known as CTTHIQ, is a chemical compound that has attracted the attention of researchers due to its potential pharmacological properties. This compound belongs to the class of tetrahydroisoquinolines and has been synthesized using various methods.
作用机制
The mechanism of action of 5-chloro-2-(tetrahydro-3-furanylcarbonyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter involved in cognitive function. 5-chloro-2-(tetrahydro-3-furanylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has also been reported to modulate the activity of certain receptors such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
5-chloro-2-(tetrahydro-3-furanylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has been reported to have several biochemical and physiological effects. It has been reported to increase the levels of acetylcholine in the brain, which can improve cognitive function. 5-chloro-2-(tetrahydro-3-furanylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has also been reported to have antioxidant properties, which can protect cells from oxidative damage. It has been reported to inhibit the aggregation of amyloid-beta protein, which is implicated in the pathogenesis of Alzheimer's disease. 5-chloro-2-(tetrahydro-3-furanylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has also been reported to have anti-inflammatory properties, which can reduce inflammation in the body.
实验室实验的优点和局限性
5-chloro-2-(tetrahydro-3-furanylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has several advantages and limitations for lab experiments. One of the advantages is that it has been reported to have low toxicity, which makes it a potential candidate for drug development. Another advantage is that it has been reported to have good solubility in water, which makes it easy to use in experiments. One of the limitations is that the mechanism of action of 5-chloro-2-(tetrahydro-3-furanylcarbonyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that 5-chloro-2-(tetrahydro-3-furanylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has not been extensively studied in vivo, which makes it difficult to translate its potential pharmacological properties to clinical applications.
未来方向
There are several future directions for the study of 5-chloro-2-(tetrahydro-3-furanylcarbonyl)-1,2,3,4-tetrahydroisoquinoline. One direction is to study its effects on different types of cancer cells to determine its potential as an anticancer agent. Another direction is to study its effects on different types of fungi and bacteria to determine its potential as an antifungal and antibacterial agent. Another direction is to study its effects on different types of neurodegenerative diseases to determine its potential as a neuroprotective agent. Another direction is to study its effects on different types of inflammation to determine its potential as an anti-inflammatory agent. Finally, another direction is to study its pharmacokinetics and pharmacodynamics to determine its potential as a drug candidate.
合成方法
The synthesis of 5-chloro-2-(tetrahydro-3-furanylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has been reported using different methods. One of the methods involves the condensation of 2-(tetrahydro-3-furanylcarbonyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid with thionyl chloride followed by the reaction with 5-chloro-2-aminobenzamide. The resulting product is then reduced to obtain 5-chloro-2-(tetrahydro-3-furanylcarbonyl)-1,2,3,4-tetrahydroisoquinoline. Another method involves the reaction of 2-(tetrahydro-3-furanylcarbonyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid with phosphoryl chloride followed by the reaction with 5-chloro-2-aminobenzamide. The product is then reduced to obtain 5-chloro-2-(tetrahydro-3-furanylcarbonyl)-1,2,3,4-tetrahydroisoquinoline.
科学研究应用
5-chloro-2-(tetrahydro-3-furanylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its potential pharmacological properties. It has been reported to have anticancer, antifungal, and antibacterial activities. 5-chloro-2-(tetrahydro-3-furanylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. It has been reported to have neuroprotective properties and can inhibit the aggregation of amyloid-beta protein, which is implicated in the pathogenesis of Alzheimer's disease.
属性
IUPAC Name |
(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-(oxolan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2/c15-13-3-1-2-10-8-16(6-4-12(10)13)14(17)11-5-7-18-9-11/h1-3,11H,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQDILRWNUQGRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N2CCC3=C(C2)C=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-(oxolan-3-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6119971.png)

![3-{1-[(2E)-3-(2-furyl)-2-propen-1-yl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6119981.png)

![5-[(2-naphthylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6119999.png)
![2-cyclohexyl-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6120000.png)
![2-{1-[(4-fluorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6120007.png)
![5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6120014.png)

![N-[5-(1-adamantyl)-2-bromophenyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B6120036.png)

![N~1~-cyclohexyl-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6120044.png)
![N-butyl-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6120063.png)
![7-(3-methylbenzyl)-2-(4-phenylbutanoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6120069.png)